molecular formula C8H8ClN3 B13049772 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine

4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine

Cat. No.: B13049772
M. Wt: 181.62 g/mol
InChI Key: IANKHGFUHVYISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is a chemical compound with the molecular formula C8H8ClN3. It is a member of the pyrrolopyrimidine family, characterized by a fused pyrrole and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7-methylpyrrolo[1,2-A]pyrimidine with amines in the presence of a catalytic amount of hydrochloric acid . The process can be optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the yield and quality of the final product .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methyl and chloro substituents enhance its binding affinity and selectivity for certain kinase targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-7-methylpyrrolo[1,2-a]pyrimidin-2-amine

InChI

InChI=1S/C8H8ClN3/c1-5-2-8-11-7(10)3-6(9)12(8)4-5/h2-4H,1H3,(H2,10,11)

InChI Key

IANKHGFUHVYISQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C1)N=C(C=C2Cl)N

Origin of Product

United States

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